molecular formula C9H16N2O2 B2999424 Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate CAS No. 1563450-56-5

Methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate

Cat. No.: B2999424
CAS No.: 1563450-56-5
M. Wt: 184.239
InChI Key: LPGRGFKNHWIYLP-UHFFFAOYSA-N
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Description

“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” is a chemical compound with the molecular formula C9H16N2O2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” consists of 9 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The exact structure and arrangement of these atoms would require more specific information or computational chemistry analysis.


Physical and Chemical Properties Analysis

“Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” has a molecular weight of 184.24 . More specific physical and chemical properties such as melting point, boiling point, solubility, and others were not found in the sources I accessed .

Scientific Research Applications

Crystallographic Analysis

One study focused on the X-ray crystallographic analysis of compounds closely related to Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, revealing details about their crystal structures and conformation. The analysis highlighted the unusual conformation adopted by the piperazine ring in certain derivatives, providing insights into the structural flexibility and potential reactivity of these molecules (Little et al., 2008).

Synthetic Applications

Research on synthetic applications includes the development of enaminones derived from Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, showcasing the compound's utility in generating highly functionalized molecules. These studies demonstrate the versatility of Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate as a scaffold for synthesizing a wide range of chemical entities, including isoxazoles and β-enaminones, which have potential applications in drug development and material science (Barakat et al., 2020).

Catalytic and Chemical Reactions

The compound has been utilized as a catalyst or key reactant in the synthesis of various organic molecules. For example, research into silica-bonded N-propylpiperazine derivatives, closely related to Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, has shown their effectiveness as recyclable catalysts in synthesizing dihydropyrano[c]chromene derivatives and biscoumarins. This highlights the potential for using Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate derivatives in green chemistry and sustainable chemical processes (Niknam & Jamali, 2012).

Biological Activity

Several studies have explored the biological activities of compounds related to Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate, including their potential as antimicrobial agents and their pharmacokinetic properties. For instance, derivatives have shown significant antimicrobial activity, highlighting the compound's relevance in the development of new therapeutic agents (Shareef et al., 2016). Additionally, the metabolic pathways and stability of these compounds have been studied to better understand their behavior in biological systems, which is crucial for drug development (Jiang et al., 2007).

Mechanism of Action

The mechanism of action of “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” is not specified in the sources I found. Piperazine derivatives have been studied for their biological activity, but the specific mechanisms can vary widely depending on the exact structure of the compound .

Future Directions

The future directions for research on “Methyl 3-(4-methylpiperazin-1-yl)prop-2-enoate” and similar compounds could include further exploration of their synthesis, reactivity, and potential biological activity. Piperazine derivatives, in general, are a topic of ongoing research in medicinal chemistry .

Properties

IUPAC Name

methyl (E)-3-(4-methylpiperazin-1-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-4H,5-8H2,1-2H3/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPGRGFKNHWIYLP-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C=CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)/C=C/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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